フェンスピリド

概要

説明

フェンスピリドは、主に呼吸器疾患の治療に使用されるオキサゾリジノン系スピロ化合物です。フェンスピリドは、抗炎症、抗けいれん、気管支拡張作用で知られています。フェンスピリドは、鼻咽頭炎、喉頭炎、気管支炎、中耳炎、副鼻腔炎などの治療に用いられています。 喘息の維持治療にも使用されています .

合成方法

フェンスピリドの合成は、いくつかの段階で行われます。一例として、N-(2-フェニルエチル)-2-オキソ-6-アザスピロ[2.5]オクタンから始まる方法があります。この中間体を、アジ化ナトリウムと塩化アンモニウムで処理し、続いて還元することによって、4-(アミノメチル)-1-(2-フェニルエチル)ピペリジン-4-オールに変換します。 得られた化合物を、カルボニルジイミダゾールで処理すると、フェンスピリドが得られます . 別の方法としては、オニウム塩を用いて1-フェニルエチル-4-ピペリジン-オキシランを調製し、さらに反応させてフェンスピリドを得る方法があります .

科学的研究の応用

Fenspiride has been extensively studied for its applications in various fields:

作用機序

フェンスピリドは、複数のメカニズムによって効果を発揮します。

ホスホジエステラーゼの阻害: フェンスピリドは、ホスホジエステラーゼを阻害することで、細胞内の環状アデノシン一リン酸のレベルを上昇させ、サイトカインやその他の炎症性分子の放出を抑制します.

α1遮断薬およびH1拮抗薬: フェンスピリドは、α1遮断薬およびH1拮抗薬として作用し、抗炎症作用と気管支拡張作用に貢献します.

PDE3、PDE4、PDE5の阻害: フェンスピリドは、ホスホジエステラーゼ酵素PDE3、PDE4、PDE5を阻害し、抗炎症作用をさらに高めます.

生化学分析

Biochemical Properties

Fenspiride is known to have activity as an alpha-1 blocker, H1 antagonist, and it also inhibits phosphodiesterases (PDE3, PDE4, PDE5) . By inhibiting PDEs, fenspiride increases levels of cAMP within cells, which in turn suppresses the release of cytokines and other inflammatory molecules . This reduction in pro-inflammatory mediators contributes to the alleviation of inflammation and swelling in the airways, improving respiratory function .

Cellular Effects

Fenspiride has been shown to have beneficial effects in patients with chronic obstructive pulmonary disease (COPD) . After 6 months of treatment with Fenspiride, symptoms such as cough, sputum volume, and dyspnea were significantly reduced . This improvement in symptoms could be explained by the reduction in inflammatory activity, confirmed by the decrease of serum TNF-α, IL-1β, and IL-8 .

Molecular Mechanism

The molecular mechanism of Fenspiride involves the inhibition of phosphodiesterases (PDEs), which play a crucial role in the degradation of cyclic adenosine monophosphate (cAMP) . By inhibiting PDEs, Fenspiride increases levels of cAMP within cells, which in turn suppresses the release of cytokines and other inflammatory molecules . This leads to a reduction in inflammation and swelling in the airways, thereby improving respiratory function .

Temporal Effects in Laboratory Settings

It is known that Fenspiride has a fairly slow absorption rate, with the maximum plasma concentration achieved 6 hours after oral administration . The elimination half-life of Fenspiride is between 14 to 16 hours, indicating that it remains in the body for a significant period of time .

Dosage Effects in Animal Models

In animal models, the broncholytic effect of Fenspiride was observed at a high dose (15 mg/kg), mediated by not only afferent pathways but also its direct relaxing action on smooth muscle cells . The anti-inflammatory and bronchodilation effect of Fenspiride in very low doses can be used .

Metabolic Pathways

It is known that Fenspiride is not highly metabolized and the unchanged drug is the main component in human plasma and urine .

Transport and Distribution

It is known that Fenspiride has a moderately large apparent volume of distribution (215 l), indicating that it is widely distributed throughout the body .

Subcellular Localization

Given its role in inhibiting phosphodiesterases and increasing levels of cAMP within cells , it is likely that Fenspiride interacts with these enzymes at their respective subcellular locations.

準備方法

The synthesis of Fenspiride involves several steps. One method starts with the compound N-(2-phenylethyl)-2-oxo-6-azaspiro[2.5]octane. This intermediate is converted to 4-(aminomethyl)-1-(2-phenylethyl)piperidin-4-ol through treatment with sodium azide and ammonium chloride followed by reduction. The resulting compound is then treated with carbonyl diimidazole to yield Fenspiride . Another method involves the preparation of 1-phenethyl-4-piperidine-oxirane using onium salt, followed by further reactions to obtain Fenspiride .

化学反応の分析

フェンスピリドは、さまざまな化学反応を起こします。例えば、以下の反応があります。

酸化: フェンスピリドは、特定の条件下で酸化され、さまざまな酸化生成物を生成します。

還元: 還元反応は、フェンスピリド分子の官能基を変えます。

科学研究への応用

フェンスピリドは、さまざまな分野での応用について、広く研究されています。

化学: フェンスピリドのユニークな構造と反応性により、合成有機化学の研究対象となっています。

生物学: フェンスピリドは、ホスホジエステラーゼの活性を阻害することが示されており、細胞内の環状アデノシン一リン酸のレベルの上昇につながります。

医学: フェンスピリドは、慢性閉塞性肺疾患の治療に使用されており、咳、喀痰量、息切れなどの症状を軽減する効果があることが示されています.

類似化合物との比較

フェンスピリドは、抗炎症、抗けいれん、気管支拡張作用を組み合わせたユニークな化合物です。類似の化合物には、以下のようなものがあります。

オキサゾリジノン: 構造的特徴は似ていますが、薬理作用が異なる化合物群です。

α1遮断薬: α1アドレナリン受容体を遮断する化合物で、高血圧症などの治療に使用されます。

フェンスピリドは、その幅広い作用スペクトルと、呼吸器疾患における特異的な応用によって際立っています。

生物活性

Fenspiride is a non-corticosteroid anti-inflammatory drug primarily used for its bronchodilator and anti-inflammatory properties, particularly in the treatment of respiratory conditions such as chronic obstructive pulmonary disease (COPD) and asthma. This article synthesizes research findings on the biological activity of fenspiride, highlighting its mechanisms of action, effects on bronchial smooth muscle, and implications for clinical use.

Fenspiride exhibits multiple mechanisms contributing to its biological activity:

- Bronchodilation : Fenspiride has been shown to relax bronchial smooth muscle, which is critical in alleviating symptoms associated with bronchoconstriction. Studies indicate that both low (0.15 mg/kg) and high doses (15 mg/kg) of fenspiride can significantly reduce bronchial contractility in animal models exposed to irritants like nitrogen dioxide (NO₂) .

- Anti-inflammatory Effects : Fenspiride decreases the synthesis of pro-inflammatory cytokines and blocks H1 histamine receptors, thereby mitigating inflammatory responses in the airways . This dual action supports its use in managing chronic inflammatory conditions.

- Interaction with C-Fibers : Research has demonstrated that fenspiride interacts with capsaicin-sensitive C-fibers in the bronchial tissue. This interaction helps prevent neurogenic inflammation, which is a significant contributor to airway hyperreactivity and chronic inflammation .

In Vivo Studies

A pivotal study investigated the effects of fenspiride on bronchial smooth muscle in rats subjected to prolonged NO₂ exposure. The results indicated:

- Contractile Responses : After 15 days of NO₂ exposure, both doses of fenspiride reduced the contractile responses of bronchial smooth muscle significantly compared to untreated controls. Specifically, the contraction amplitudes were 89.8 ± 4.0% for low-dose and 107.7 ± 2.4% for high-dose fenspiride, compared to 117.6 ± 5.4% in untreated rats (P < 0.05) .

- Histological Findings : Tissue analysis revealed that lung structures remained largely intact in fenspiride-treated rats, with minimal signs of emphysema or fibrosis, contrasting sharply with untreated controls who exhibited significant structural damage .

Case Studies

Clinical observations have further supported the efficacy of fenspiride:

- A study involving patients with COPD reported improvements in lung function and reductions in exacerbation rates when treated with fenspiride compared to placebo controls. The bronchodilator effect was particularly notable among patients with moderate to severe disease .

Comparative Efficacy

A comparison of fenspiride with other anti-inflammatory agents reveals its unique profile:

| Drug | Mechanism | Clinical Use | Efficacy |

|---|---|---|---|

| Fenspiride | Bronchodilation, anti-inflammatory | COPD, asthma | Moderate to high efficacy |

| Codelac Broncho | Anti-inflammatory | Respiratory infections | Higher efficacy reported |

| Corticosteroids | Strong anti-inflammatory | Severe asthma, COPD | High efficacy |

This table illustrates that while corticosteroids may offer stronger anti-inflammatory effects, fenspiride provides a balanced approach suitable for patients requiring bronchodilation without the side effects associated with long-term corticosteroid use.

特性

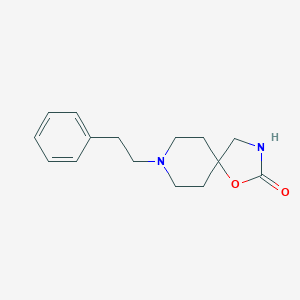

IUPAC Name |

8-(2-phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O2/c18-14-16-12-15(19-14)7-10-17(11-8-15)9-6-13-4-2-1-3-5-13/h1-5H,6-12H2,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVNFBBAOMBJTST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12CNC(=O)O2)CCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4023048 | |

| Record name | Fenspiride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4023048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5053-06-5 | |

| Record name | Fenspiride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5053-06-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fenspiride [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005053065 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fenspiride | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08979 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Fenspiride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4023048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fenspiride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.411 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FENSPIRIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S983QC7HKM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

232-233 | |

| Record name | Fenspiride | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08979 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。